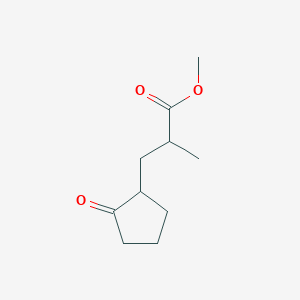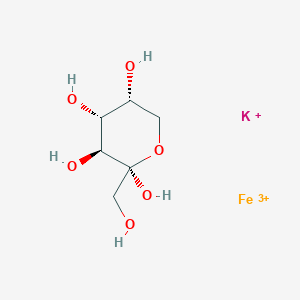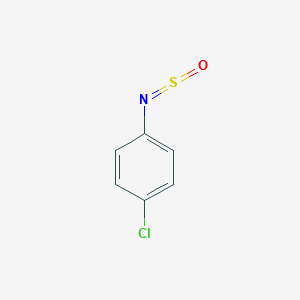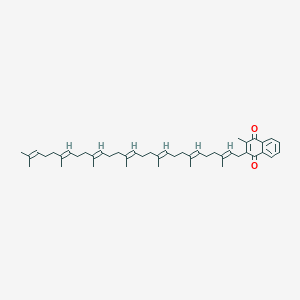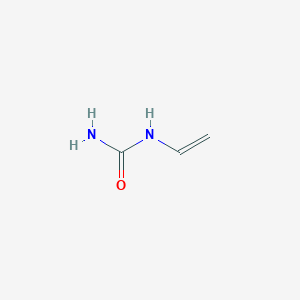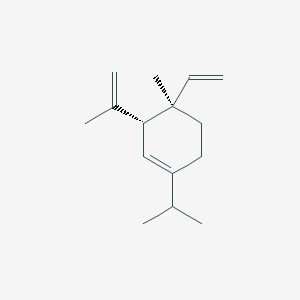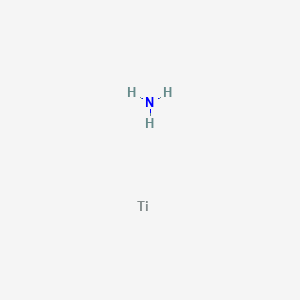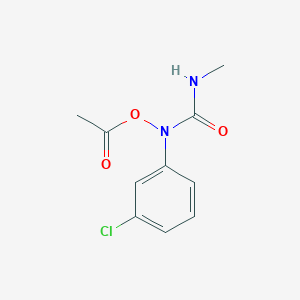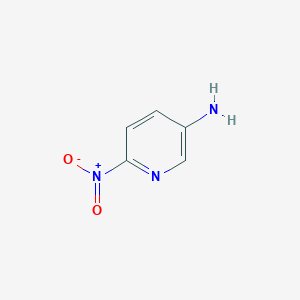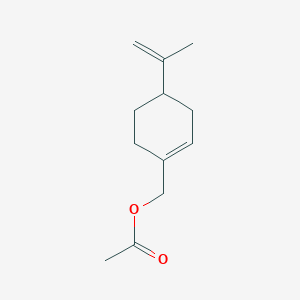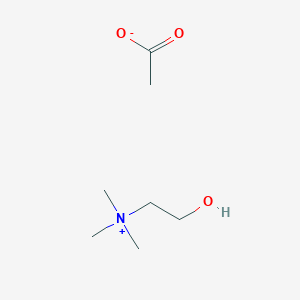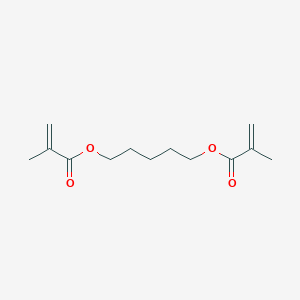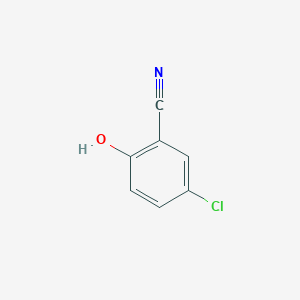
5-氯-2-羟基苯甲腈
概述
描述
5-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da .
Synthesis Analysis
The synthesis of 5-Chloro-2-hydroxybenzonitrile involves diverse arylmethyl groups to replace the benzyl moiety of the lead Hsp90 inhibitor . The hydroxyaldehyde, being at least partially in the form of a salt and/or complex of the metal, may be used as such or in the form of a solution or dispersion in water or in a water-miscible or water-immiscible organic solvent .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxybenzonitrile consists of a benzene ring with a carbon bearing a nitro group . The InChI code for this compound is 1S/C7H4ClNO/c8-6-1-2-7 (10)5 (3-6)4-9/h1-3,10H .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxybenzonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 269.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 44 Ų, and a molar volume of 108.5±5.0 cm3 .科学研究应用
光化学和反应:在水溶液中研究了5-氯-2-羟基苯甲腈的光化学,突出了其反应性以及瞬态物种和光产物的形成。这些发现对于理解其在光照下的行为和在光化学过程中的潜在应用至关重要(Bonnichon, Grabner, Guyot, & Richard, 1999)。
去卤和环境影响:对Desulfitobacterium chlororespirans的研究揭示了其去溴和去碘类似于5-氯-2-羟基苯甲腈的化合物的能力,为生物修复和这类化学品的环境影响提供了见解(Cupples, Sanford, & Sims, 2005)。
水生光降解:对相关化合物的水生光降解研究表明了5-氯-2-羟基苯甲腈在水生系统中的环境命运和降解途径,这对于评估其环境影响至关重要(Kochany, Choudhry, & Webster, 1990)。
化学结构和相互作用:对类似化合物的同构体和多晶形态的分析提供了关于5-氯-2-羟基苯甲腈的分子相互作用和结构特征的见解,这对于材料科学和晶体学可能很有用(Britton, 2006)。
杀虫剂减少机制:了解结构相关杀虫剂的减少机制可以为开发更安全、更高效的杀虫剂以及其环境去污策略提供信息(Sokolová等,2008)。
除草剂活性和抗性:相关化合物的除草剂性质以及通过基因工程在植物中发展除草剂抗性对农业和作物保护有重要影响(Stalker, McBride, & Malyj, 1988)。
药物应用:与5-氯-2-羟基苯甲腈结构相似的化合物对5-羟色胺受体的选择性激动活性表明了其在神经和精神障碍等领域的潜在药物应用,尤其是在药物学方面(Rørsted,Jensen和Kristensen,2021)。
微生物的生物转化:放线菌将类似于5-氯-2-羟基苯甲腈的化合物转化为毒性较小的代谢产物的能力对于生物修复和环境解毒具有相关性(Veselá等,2012)。
属性
IUPAC Name |
5-chloro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDMIXVAYAZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380516 | |
| Record name | 5-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxybenzonitrile | |
CAS RN |
13589-72-5 | |
| Record name | 5-chloro-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13589-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

